molecular formula C19H20N2OS B2399890 (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone CAS No. 851804-83-6

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Cat. No.: B2399890
CAS No.: 851804-83-6
M. Wt: 324.44
InChI Key: BQBBVNUDIWBXRC-UHFFFAOYSA-N
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Description

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a synthetic small molecule belonging to the class of imidazole derivatives . Its structure is characterized by a 4,5-dihydroimidazole (imidazoline) core, which is substituted at the 1-position with an o -tolylyl methanone group and at the 2-position with a (4-methylbenzyl)thio moiety. This specific arrangement of functional groups contributes to the compound's overall properties, including its potential lipophilicity and steric profile . Compounds featuring the imidazole and 4,5-dihydro-1H-imidazole scaffold are of significant interest in medicinal chemistry and chemical biology research due to their diverse biological activities. The imidazole ring is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and other key interactions with biological targets . Researchers have investigated similar imidazole-containing compounds for various applications, including their potential as enzyme inhibitors and for their antiproliferative activity in oncology research . For instance, some derivatives have been studied as potential inhibitors of tubulin polymerization , a key mechanism for anticancer agent development . The presence of the benzylthioether group in this compound suggests it could serve as a valuable intermediate or building block for further chemical exploration, such as in the development of cysteine protease inhibitors, as seen in structurally related molecules . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

(2-methylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-7-9-16(10-8-14)13-23-19-20-11-12-21(19)18(22)17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBBVNUDIWBXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, particularly the presence of an imidazole ring and a thioether linkage. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse sources.

Structural Characteristics

This compound combines a thioether group with an imidazole derivative, which is known for its presence in various bioactive compounds. The structural motifs present in this compound may contribute to a range of biological activities, including antimicrobial and anticancer properties.

Compound Name Structural Features Biological Activity
2-MethylimidazoleImidazole ringAntifungal, anticancer
Thioether derivativesThioether linkageAntimicrobial
Methoxy-substituted phenolsMethoxy groupAnti-inflammatory

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the thioether group have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Anticancer Potential

The imidazole ring's presence in this compound indicates potential anticancer properties. Research has demonstrated that imidazole derivatives can act as tubulin polymerization inhibitors, leading to cell cycle arrest in cancer cells. For example, compounds with similar structures have shown IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HeLa and MDA-MB-468 .

In a study evaluating the antiproliferative effects of imidazole derivatives, one compound exhibited an IC50 value of 52 nM in MCF-7 breast cancer cells, indicating strong potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites on enzymes or receptors, influencing their activity. The thioether group may also participate in redox reactions, modulating the compound's biological effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antifungal Activity : A study reported that imidazole derivatives showed promising antifungal activity against Fusarium oxysporum and other fungal pathogens .
  • Cancer Cell Studies : In vivo studies demonstrated that certain imidazole derivatives significantly suppressed tumor growth in xenograft models without causing substantial weight loss in the host animals .
  • Mechanistic Insights : Computational docking studies have suggested that these compounds can bind effectively to tubulin's colchicine site, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antitumor properties . Research indicates that derivatives of imidazole compounds often exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar structures can induce apoptosis in cancer cells, making them promising candidates for drug development .

The biological activities associated with this compound include:

  • Antimicrobial Effects: Initial studies suggest potential antimicrobial activity, which warrants further investigation into its efficacy against various pathogens.
  • Anticancer Activity: Similar compounds have demonstrated effectiveness against colon, breast, and cervical cancer cell lines .

Chemical Biology

In chemical biology, the compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated a series of imidazole derivatives for their anticancer properties. The results indicated that compounds with similar structural features to (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone exhibited IC50 values in the nanomolar range against various cancer cell lines, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

Research conducted on related thioether compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, indicating a promising avenue for developing new antibiotics .

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs share the imidazole/imidazoline core and methanone functionality but differ in substituents and heteroatom placement. Key examples include:

Compound Core Structure Substituents Key Modifications Reference
Target compound 4,5-dihydro-1H-imidazole - o-tolyl (methanone)
- 4-methylbenzylthio (C-2)
Partially saturated imidazoline ring; sulfur linker -
(5-Bromo-2-furyl)[2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl]methanone 4,5-dihydro-1H-imidazole - 5-bromo-2-furyl (methanone)
- 3-fluorobenzylthio (C-2)
Brominated furan and fluorinated benzylthio groups enhance electronic effects
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone 4,5-dihydro-1H-imidazole - Piperidin-1-yl (methanone)
- Tris(4-methoxyphenyl) (C-2,4,5)
Methoxy groups increase polarity; bulky aryl substituents
Ethyl (2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)amino)acetate 4,5-dihydro-1H-imidazol-5-one - 3-chlorobenzothiophene
- 4-(dimethylamino)benzylidene
Oxo group at C-5; benzothiophene enhances aromatic stacking

Key Observations :

  • Sulfur vs. Oxygen Linkers : The 4-methylbenzylthio group in the target compound may confer stronger hydrophobic interactions compared to oxygen-based linkers (e.g., benzyloxy) .
  • Electronic Effects : Fluorine or bromine substituents (e.g., in ) alter electron density, impacting binding affinity in enzyme inhibition .

Comparison with Other Derivatives :

  • : Derivatives with tris(4-methoxyphenyl) groups require multi-step aryl coupling, increasing synthetic complexity .

Q & A

Q. What are the optimized synthetic routes for (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution and condensation reactions. Key variables include:
  • Catalysts : Use of ammonium acetate or acetic acid to facilitate cyclization (e.g., as in imidazole ring formation) .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while solvent-free conditions reduce by-products .
  • Temperature : Microwave-assisted synthesis (80–120°C) improves efficiency compared to traditional reflux (36+ hours) .
  • Purification : Column chromatography (n-hexane/EtOAc gradients) or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between the imidazole and o-tolyl groups) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methylbenzyl-thioether protons at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at ~395 m/z) .
  • HPLC : Reverse-phase C18 columns assess purity (>98% required for pharmacological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thioimidazoles?

  • Methodological Answer : Discrepancies often arise from variations in substituents (e.g., fluorobenzyl vs. methylbenzyl groups). Strategies include:
  • Target-Specific Assays : Compare binding affinities (e.g., kinase inhibition assays) to isolate substituent-dependent effects .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., ATP-binding pockets) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to contextualize activity ranges .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Methodological Answer :
  • Systematic Substitution : Replace the 4-methylbenzyl-thioether with halogenated (e.g., 3-fluorobenzyl) or bulky (e.g., cyclopentyl) groups .
  • Pharmacophore Mapping : Identify critical moieties (e.g., methanone group’s role in hydrogen bonding) via CoMFA/CoMSIA models .
  • In Vitro/In Vivo Correlation : Test derivatives against cell lines (e.g., MCF-7 for anticancer activity) and measure pharmacokinetics (e.g., logP via shake-flask method) .

Q. How can researchers address low solubility or stability issues during in vitro testing?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO to avoid cytotoxicity) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Accelerated Stability Studies : Monitor degradation under stress conditions (40°C/75% RH) via UPLC-UV .

Data-Driven Insights from Evidence

  • Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 60% compared to conventional methods, with yields >85% .
  • Biological Relevance : Fluorinated analogs (e.g., 3-fluorobenzyl derivatives) show 3–5× higher potency in kinase inhibition assays than non-fluorinated counterparts .
  • Structural Insights : X-ray data (CCDC 825356) confirm a planar imidazole ring, enabling π-π stacking with aromatic residues in target proteins .

Contradictions and Mitigation

  • vs. 2 : While emphasizes microwave synthesis, highlights fluorinated analogs. Researchers should validate solvent compatibility when combining these approaches.
  • Biological Activity : notes fluorophenyl-imidazoles exhibit antifungal activity, but focuses on kinase targets. Cross-disciplinary assays (e.g., microbial + cancer models) clarify multifunctionality.

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